molecular formula C44H52Br3ClN4 B13824651 3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide

3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide

Cat. No.: B13824651
M. Wt: 912.1 g/mol
InChI Key: PHRDMCWGSHZZAU-UHFFFAOYSA-M
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Description

The compound “3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide” is a complex organic molecule It features a benzo[e]indole core structure with various substituents, including an aminopropyl group, a chlorocyclohexene moiety, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzo[e]indole core The core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The double bonds and the aminopropyl group can be oxidized under appropriate conditions.

    Reduction: The double bonds and the benzo[e]indole core can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The halogen (chlorine) in the chlorocyclohexene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The aminopropyl group and the benzo[e]indole core are likely to interact with proteins or enzymes, potentially inhibiting or activating their function. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminopropyl)-1,1-dimethylbenzo[e]indole: Shares the benzo[e]indole core and aminopropyl group but lacks the chlorocyclohexene moiety.

    2-chlorocyclohex-2-en-1-ylidene derivatives: Compounds with similar chlorocyclohexene moieties but different core structures.

Uniqueness

The uniqueness of the compound lies in its combination of the benzo[e]indole core, aminopropyl group, and chlorocyclohexene moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C44H52Br3ClN4

Molecular Weight

912.1 g/mol

IUPAC Name

3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide

InChI

InChI=1S/C44H50ClN4.3BrH/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47;;;/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3;3*1H/q+1;;;/p-1

InChI Key

PHRDMCWGSHZZAU-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.Br.Br.[Br-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.Br.Br.[Br-]

Origin of Product

United States

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